Butyloctylmagnesium: A Technical Guide to its Chemical Properties and Applications
Butyloctylmagnesium: A Technical Guide to its Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyloctylmagnesium is a dialkylmagnesium compound, a class of organometallic reagents that are highly valued in chemical synthesis. This technical guide provides a comprehensive overview of the chemical and physical properties of butyloctylmagnesium, with a particular focus on its application as a precursor in the synthesis of Ziegler-Natta catalysts. The document details its synthesis, reactivity, and handling considerations, along with experimental protocols for its use. Quantitative data is presented in tabular format, and key processes are visualized using logical diagrams.
Core Chemical Properties
Butyloctylmagnesium is a highly reactive organomagnesium compound. Due to its pyrophoric nature, it ignites spontaneously in air and reacts violently with water, necessitating handling under an inert atmosphere.[1] It is typically supplied as a solution in a hydrocarbon solvent, such as heptane.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆Mg | [1] |
| Molecular Weight | 194.64 g/mol | [1] |
| Exact Mass | 194.1884925 Da | [1] |
| Topological Polar Surface Area | 0 Ų | [1] |
| Complexity | 53.1 | [1] |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 6 |
Identification
| Identifier | Value |
| IUPAC Name | magnesium;butane;octane |
| SMILES | CCC[CH2-].CCCCCCC[CH2-].[Mg+2] |
| InChI | InChI=1S/C8H17.C4H9.Mg/c1-3-5-7-8-6-4-2;1-3-4-2;/h1,3-8H2,2H3;1,3-4H2,2H3;/q2*-1;+2 |
| InChIKey | KXDANLFHGCWFRQ-UHFFFAOYSA-N |
| CAS Number | 69929-18-6 |
Synthesis of Butyloctylmagnesium
The industrial synthesis of butyloctylmagnesium involves the reaction of butylmagnesium chloride and octylmagnesium chloride. The direct preparation from magnesium and the corresponding organic halides is also possible.[2] The process is conducted under an inert atmosphere (nitrogen or argon) to prevent decomposition of the product.[2]
Representative Experimental Protocol for Synthesis
While a specific, detailed laboratory protocol for the synthesis of butyloctylmagnesium is not widely published, a representative procedure can be adapted from general methods for preparing Grignard reagents in non-solvating media. This protocol is illustrative and should be performed by personnel with expertise in handling pyrophoric reagents.
Materials:
-
Magnesium powder (activated)
-
1-Chlorobutane
-
1-Chlorooctane
-
Anhydrous hydrocarbon solvent (e.g., heptane or methylcyclohexane)
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk line apparatus
Procedure:
-
Under a positive pressure of inert gas, a flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel is charged with magnesium powder and the anhydrous solvent.
-
The mixture is heated to reflux with vigorous stirring.
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A solution of 1-chlorobutane and 1-chlorooctane in the anhydrous solvent is added dropwise from the dropping funnel.
-
The reaction is initiated, which is often indicated by a gray turbidity. The rate of addition is controlled to maintain a steady reflux.
-
After the addition is complete, the reaction mixture is stirred at reflux for an additional period to ensure complete reaction.
-
The resulting solution of butyloctylmagnesium is then cooled, and any precipitated solids are separated by decantation or filtration under an inert atmosphere.[2]
Reactivity and Applications
Butyloctylmagnesium's primary utility stems from its role as a strong base and a nucleophile, characteristic of Grignard reagents.
Ziegler-Natta Catalyst Synthesis
A major industrial application of butyloctylmagnesium is as a precursor for the synthesis of magnesium chloride supports for Ziegler-Natta catalysts, which are used in the polymerization of olefins.[3]
The following is a detailed protocol for the preparation of a Ziegler-Natta catalyst using butyloctylmagnesium.[3]
Materials:
-
Butyloctylmagnesium (BOMAG) solution in n-heptane
-
2-Ethylhexanol
-
Titanium tetrachloride (TiCl₄) solution in toluene
-
Anhydrous n-heptane
-
Schlenk line apparatus
Procedure:
-
Under an inert atmosphere, 25.56 mmol of 2-ethylhexanol is added dropwise over 40 minutes to 12.78 mmol of a 35.6% solution of BOMAG in n-heptane, while maintaining the temperature between 0-5 °C.
-
The resulting alcoholate solution is then added to a solution of ethyl aluminum dichloride (if required by the specific catalyst formulation) at 60°C, leading to the precipitation of magnesium chloride.
-
After a 1-hour stabilization period, the precipitated magnesium chloride is separated via centrifugation and washed twice with n-heptane.
-
The magnesium chloride support is then diluted with n-heptane and heated to 80 °C.
-
A solution of TiCl₄ (6.30 mmol) in toluene is added over 30 minutes, followed by a 40-minute stabilization period.
-
The resulting solid catalyst is washed three times with n-heptane and dried at room temperature.[3]
General Reactivity as a Grignard Reagent
As a dialkylmagnesium compound, butyloctylmagnesium is expected to exhibit reactivity typical of Grignard reagents. This includes nucleophilic addition to carbonyl compounds such as aldehydes, ketones, and esters to form alcohols.
Biological Activity and Toxicological Profile
There is no evidence in the scientific literature to suggest that butyloctylmagnesium has any role in biological signaling pathways. Its extreme reactivity with water and air makes it incompatible with biological systems. Toxicological studies specifically on butyloctylmagnesium are not publicly available. However, based on its chemical properties, it is classified as a pyrophoric liquid that causes severe skin burns and eye damage.[1]
Analysis and Characterization
The characterization of butyloctylmagnesium and its reaction products is performed under inert conditions. Techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can be employed to analyze the structure of the organomagnesium compound and its derivatives.[4][5]
Visualized Workflows and Relationships
Synthesis of a Ziegler-Natta Catalyst
Caption: Workflow for the synthesis of a Ziegler-Natta catalyst using butyloctylmagnesium.
General Reactivity of Grignard Reagents
Caption: General reaction pathways for butyloctylmagnesium with carbonyl compounds.
References
- 1. Magnesium, butyloctyl- | C12H26Mg | CID 112348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US7744784B2 - Method for preparing diorganomagnesium-containing synthesis means - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Structural Characterization of BIAN Type Molecules Used in Viscosity Reduction of Alkyl Magnesium Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
